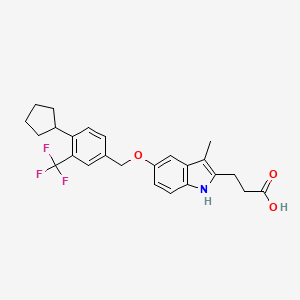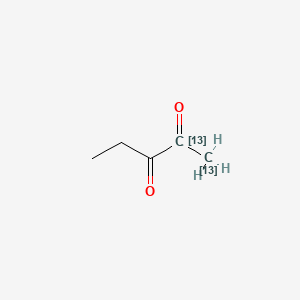![molecular formula C19H25N3OS B15136921 2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMP-1575 is a potent inhibitor of the enzyme hedgehog acyltransferase (HHAT), which plays a crucial role in the palmitoylation of hedgehog signaling proteins. These proteins are involved in various developmental processes and cancer growth. IMP-1575 has shown significant potential as a chemical probe for studying HHAT function and as a therapeutic agent in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
IMP-1575 is synthesized through a series of chemical reactions involving the formation of a central amide linkage, a secondary amine, and the ®-configuration at the 4-position of the core structure. The synthesis involves multiple steps, including the preparation of intermediates and their subsequent coupling under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for IMP-1575 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as chromatography to achieve the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
IMP-1575 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of IMP-1575 include acyl-coenzyme A (acyl-CoA) derivatives, amines, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions involving IMP-1575 include its various analogues and derivatives, which are used to study the structure-activity relationship and optimize its inhibitory potency .
Aplicaciones Científicas De Investigación
IMP-1575 has a wide range of scientific research applications, including:
Mecanismo De Acción
IMP-1575 exerts its effects by competitively inhibiting the enzyme HHAT. It binds to the active site of HHAT, preventing the enzyme from catalyzing the palmitoylation of hedgehog signaling proteins. This inhibition disrupts the hedgehog signaling pathway, which is crucial for the growth and development of certain cancers .
Comparación Con Compuestos Similares
Similar Compounds
RUSKI-201: Another HHAT inhibitor with lower potency compared to IMP-1575.
WNT974: An inhibitor of the enzyme porcupine, which is involved in the acylation of Wnt proteins.
ETC-159: Another porcupine inhibitor under clinical trials for cancer treatment.
Uniqueness of IMP-1575
IMP-1575 stands out due to its high potency as an HHAT inhibitor, with a significantly lower IC50 value compared to similar compounds. Its ability to inhibit hedgehog signaling in cellular assays makes it a valuable tool for studying HHAT function and a promising candidate for therapeutic development .
Propiedades
Fórmula molecular |
C19H25N3OS |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C19H25N3OS/c1-13(2)11-20-12-18(23)22-9-7-17-15(8-10-24-17)19(22)16-6-4-5-14(3)21-16/h4-6,8,10,13,19-20H,7,9,11-12H2,1-3H3/t19-/m1/s1 |
Clave InChI |
OVUGAMKQXDOHDJ-LJQANCHMSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)[C@H]2C3=C(CCN2C(=O)CNCC(C)C)SC=C3 |
SMILES canónico |
CC1=NC(=CC=C1)C2C3=C(CCN2C(=O)CNCC(C)C)SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


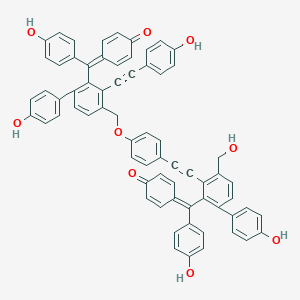
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
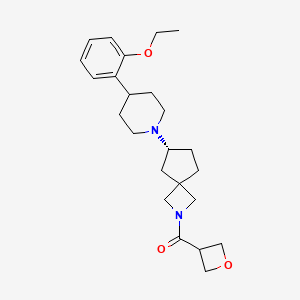
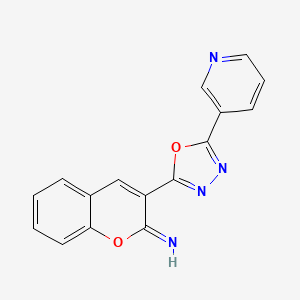

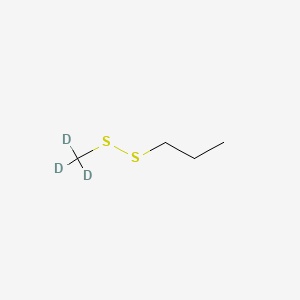
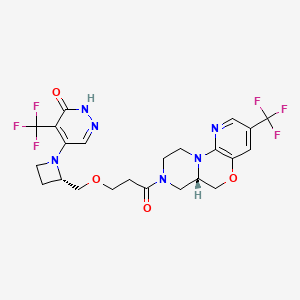

![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)


